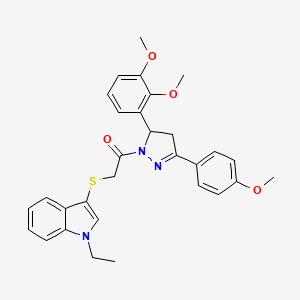

![molecular formula C15H14ClN5O3 B2555170 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide CAS No. 942007-45-6](/img/structure/B2555170.png)

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a bicyclic compound consisting of fused pyrazole and pyrimidine rings . The pyrazolo[3,4-d]pyrimidine core is often found in bioactive molecules and has been the subject of various medicinal chemistry studies .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, with additional substituents attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. Pyrazolo[3,4-d]pyrimidines generally have good stability and can form hydrogen bonds, which can be important for their biological activity .Scientific Research Applications

Antitumor Activity

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide, and related pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their potential antitumor activity. A study involving the synthesis and characterization of new pyrazolo[3,4-d]pyrimidine derivatives highlighted their evaluation against human breast adenocarcinoma cell lines, with some derivatives showing mild to moderate activity when compared to doxorubicin, a reference antitumor drug. Notably, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide was identified as the most active compound within this series (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial and Anticancer Agents

Further research on pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine derivatives, has shown that these compounds possess potential antimicrobial and anticancer properties. Notably, compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate were characterized and evaluated for their in vitro antimicrobial and anticancer activity, displaying higher anticancer activity than the reference drug, doxorubicin, against various cancer cell lines. This demonstrates the chemical versatility and therapeutic potential of the pyrazolo[3,4-d]pyrimidine framework in developing new treatment options (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

A distinct study on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine explored their affinity for A1 adenosine receptors. The research found that substituting different groups at the N1 and N5 positions of the pyrazolo[3,4-d]pyrimidine structure could significantly affect adenosine receptor affinity. This insight is crucial for designing compounds with specific receptor selectivity, potentially leading to new therapeutic agents (Harden, Quinn, & Scammells, 1991).

Imaging Agent Development

The design and synthesis of fluorine-18 labeled pyrazolo[1,5-a]pyrimidines for positron emission tomography (PET) imaging of peripheral benzodiazepine receptors (PBRs) highlight another research application. These compounds, including PBR111, exhibited high in vitro affinity and selectivity for PBRs, demonstrating the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing diagnostic tools for neurodegenerative disorders (Fookes et al., 2008).

Anticancer and Antibacterial Evaluation

Research on novel heterocyclic compounds containing a sulfonamido moiety, which includes pyrazolo[3,4-d]pyrimidine derivatives, has shown promising antibacterial activity. This underscores the potential of these compounds in addressing bacterial resistance and the need for new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Future Directions

Mechanism of Action

Target of action

Pyrazolo[3,4-d]pyrimidines are known to inhibit protein kinases , which are essential in cellular processes and play an important role in the development and progression of many diseases, including cancer .

Mode of action

These compounds interact with protein kinases, inhibiting their activity and thus altering cell cycle progression . This can lead to apoptosis induction within cells .

Biochemical pathways

The inhibition of protein kinases can affect a variety of biochemical pathways, particularly those involved in cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines can vary depending on the specific compound. Some factors that can influence these properties include the presence of different aromatic, aryl, and alkyl substitutions .

Result of action

The inhibition of protein kinases by pyrazolo[3,4-d]pyrimidines can result in significant alterations in cell cycle progression and the induction of apoptosis .

properties

IUPAC Name |

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-ethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O3/c1-2-24-8-13(22)19-20-9-17-14-12(15(20)23)7-18-21(14)11-5-3-4-10(16)6-11/h3-7,9H,2,8H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDBEESDAIIUKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

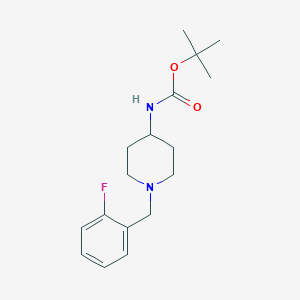

![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2555089.png)

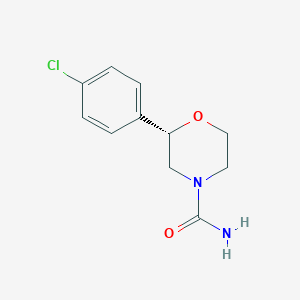

![N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2555092.png)

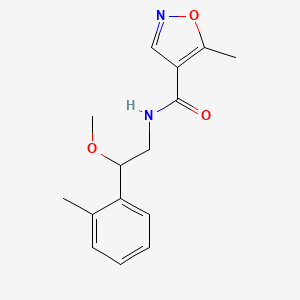

![3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole](/img/structure/B2555094.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide](/img/structure/B2555100.png)

![(1R,4r)-4-(benzo[d]oxazol-2-yl)cyclohexan-1-amine](/img/structure/B2555102.png)

![2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2555103.png)

![[1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol](/img/structure/B2555106.png)

![5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2555108.png)

![2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2555109.png)